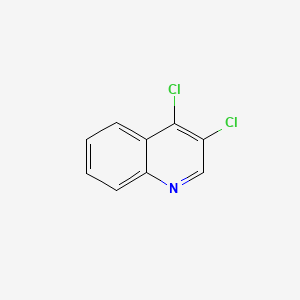
3,4-ジクロロキノリン
概要
説明
4,7-Dichloroquinoline is a two-ring heterocyclic compound used as a chemical intermediate to aminoquinoline antimalarial drugs including amodiaquine, chloroquine, and hydroxychloroquine .
Molecular Structure Analysis
The molecular formula of 4,7-Dichloroquinoline is C9H5Cl2N. It has an average mass of 198.049 Da and a monoisotopic mass of 196.979904 Da .Chemical Reactions Analysis
The chlorine atom in the 4-position in the pyridine ring of 4,7-Dichloroquinoline is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring .科学的研究の応用
薬理学的用途
3,4-ジクロロキノリンは、クロロキンやヒドロキシクロロキンなどの様々な抗マラリア薬の合成における重要な中間体として機能します。 その誘導体は、有意なPlasmodium falciparum株の増殖阻害を示すIC50値で、中程度の抗マラリア活性を示しています .
化学合成
この化合物は、超音波照射を用いたクリック合成など、化学合成プロセスで使用され、潜在的な抗菌、抗マラリア、および抗癌活性を持つ新しい誘導体を生成します . また、キノリン環系および縮合複素環系の合成においても役割を果たします .
抗酸化活性
3,4-ジクロロキノリンの誘導体は、抗酸化特性を有して合成されています。 例えば、7-クロロ-N(アリールセレニル)キノリン-4-アミンは、3,4-ジクロロキノリンを基にして作成され、様々な治療用途の可能性を示しています .
治療の可能性
キノリンコア構造は、抗腫瘍作用や抗菌作用など、その治療特性で広く認識されています。 そのため、3,4-ジクロロキノリン誘導体は、これらの分野における可能性が探求されています .
マイクロ波照射合成
3,4-ジクロロキノリンからキノリン骨格を生成する際に、マイクロ波照射を含む革新的な合成方法が用いられています。 これらの方法は、エネルギー効率が高く、時間が短縮されるため、より環境に優しい化学合成へのアプローチを提供します .
作用機序
Target of Action
3,4-Dichloroquinoline is a derivative of the 4-aminoquinoline class of compounds . The primary targets of 4-aminoquinolines like 3,4-Dichloroquinoline are the Plasmodium parasites, specifically Plasmodium falciparum . These parasites are responsible for causing malaria, a significant global health issue .
Mode of Action
The mode of action of 3,4-Dichloroquinoline involves several factors. It has the ability to target lipids, inhibit the formation of haemozoin (a crystalloid essential for the survival of the parasite), and generate reactive oxygen species . The compound also accumulates preferentially in the lysosomes of cells in the body .
Biochemical Pathways
3,4-Dichloroquinoline affects the biochemical pathways of the Plasmodium parasites. It inhibits the formation of haemozoin, a process that is crucial for the detoxification of heme released during hemoglobin digestion . By inhibiting this pathway, 3,4-Dichloroquinoline causes an accumulation of toxic heme, leading to the death of the parasite .
Pharmacokinetics
4-aminoquinolines like chloroquine, a close relative of 3,4-dichloroquinoline, are known to be extensively distributed in the body, with a volume of distribution of 200 to 800 l/kg . They are 60% bound to plasma proteins and are equally cleared by the kidney and liver . It is plausible that 3,4-Dichloroquinoline may have similar pharmacokinetic properties.
Result of Action
The result of the action of 3,4-Dichloroquinoline is the inhibition of the growth of Plasmodium falciparum. In vitro studies have shown a significant growth inhibition of both sensitive strains of Plasmodium falciparum with IC50 values of 6.7 nM (CQ-s) and 8.5 nM (CQ-r) .
Safety and Hazards
The safety data sheet for 3,4-Dichloroquinoline suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Relevant Papers A paper titled “Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases” discusses the synthesis of a new quinoline (4,7-dichloroquinoline) derivative which showed significant larvicidal and pupicidal properties against a malarial and a dengue vector . Another paper titled “A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine” discusses the late-stage modification of drug molecules as a fast method to introduce diversity into the already biologically active scaffold .
生化学分析
Cellular Effects
Quinoline derivatives have been shown to exhibit significant larvicidal and pupicidal properties against malarial and dengue vectors . This suggests that 3,4-Dichloroquinoline may also have potential effects on cellular processes.
Molecular Mechanism
The Gould–Jacobs reaction, a method for the preparation of quinolines, involves a nucleophilic attack from the amine nitrogen followed by the loss of ethanol to form the condensation product . This suggests that 3,4-Dichloroquinoline may interact with biomolecules through similar mechanisms.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 3,4-Dichloroquinoline in laboratory settings. It has been suggested that quinoline derivatives show significant larvicidal and pupicidal properties against malarial and dengue vectors , indicating potential long-term effects on cellular function.
Metabolic Pathways
Quinolines are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Subcellular Localization
Understanding the subcellular localization of a compound is crucial for understanding its function and activity .
特性
IUPAC Name |
3,4-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZWVUXDITWYIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40485175 | |
| Record name | 3,4-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40485175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25836-11-7 | |
| Record name | 3,4-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40485175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



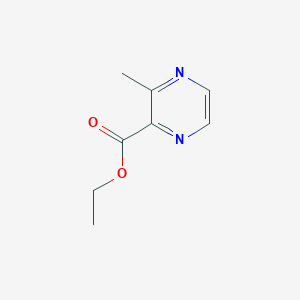

![Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/no-structure.png)

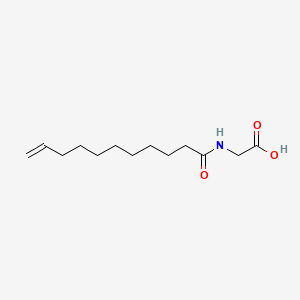




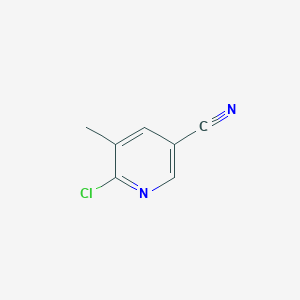

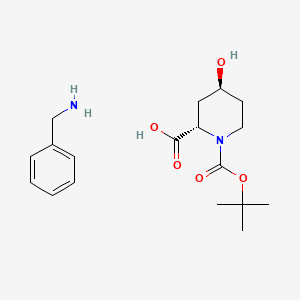

![ethyl (3S)-3-[(4,4-difluorocyclohexanecarbonyl)amino]-3-phenylpropanoate](/img/structure/B1589828.png)